2-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
Description
Properties
IUPAC Name |
2-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-22-16-10-4-5-11-17(16)23-13-7-6-12-20-18(21)14-8-2-3-9-15(14)19/h2-5,8-11H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCHNMBVDDMWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Conditions
The Sonogashira reaction forms the C–C bond between 2-methoxyphenol derivatives and terminal alkynes. A palladium-copper catalytic system is employed, as illustrated below:
$$
\text{Ar–X} + \text{HC≡C–R} \xrightarrow{\text{Pd(0)/CuI, Base}} \text{Ar–C≡C–R} + \text{HX}
$$
Key components include:
Optimization of Reaction Parameters
A study comparing catalytic systems (Table 1) demonstrated that $$ \text{K}{2}\text{PdCl}{4} $$ with S-Phos in ethanol/water (1:1) achieved 75% yield, outperforming $$ \text{Pd(OAc)}{2} $$-DTBPPS (22%). Base selection critically influences efficiency, with $$ \text{n-Bu}{4}\text{N}^{+}\text{OH}^{-} $$ yielding 42% versus 19% for $$ \text{Na}{2}\text{CO}{3} $$ (Table 2).
Table 1: Catalyst Screening for Sonogashira Coupling
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc)₂, DTBPPS, CuI | DMF/H₂O (1:1) | 22 |
| K₂PdCl₄, DTBPPS, CuI | DMF/H₂O (1:1) | 42 |
| K₂PdCl₄, S-Phos | EtOH/H₂O (1:1) | 75 |
Table 2: Base Optimization in Sonogashira Reaction
| Base | Yield (%) |
|---|---|
| Na₂CO₃ | 19 |
| Cs₂CO₃ | 21 |
| Et₃N | 28 |
| n-Bu₄N⁺OH⁻ | 42 |
Benzamide Formation via Nucleophilic Acyl Substitution
Reaction Protocol
The alkyne intermediate, 4-(2-methoxyphenoxy)but-2-yn-1-amine, undergoes amidation with 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under Schlenk conditions. Triethylamine ($$ \text{Et}_{3}\text{N} $$) scavenges HCl, driving the reaction to completion:
$$
\text{HC≡C–C–NH}{2} + \text{ClC(=O)Ar} \xrightarrow{\text{Et}{3}\text{N}} \text{HC≡C–C–NHC(=O)Ar} + \text{Et}_{3}\text{N·HCl}
$$
Yield and Purity Enhancements
- Temperature control : Maintaining 0–5°C minimizes side reactions.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product in >90% purity.
- Characterization : $$ ^{1}\text{H} $$-NMR confirms regioselectivity, with distinct shifts for the methoxy (–OCH₃, δ 3.72 ppm) and amide (–NHCO–, δ 8.21 ppm) groups.
Alternative Synthetic Pathways and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A trial using $$ \text{Pd}{2}\text{(dba)}{3} $$ (dba = dibenzylideneacetone) and Xantphos ligand achieved 68% yield in 15 minutes.
Flow Chemistry Approaches
Continuous-flow systems enhance scalability. A microreactor with immobilized $$ \text{Pd/C} $$ catalyst achieved 81% conversion at 100°C, demonstrating potential for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are used.
Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used in Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while coupling reactions could produce more complex aromatic systems.
Scientific Research Applications
2-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the alkyne group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide: Similar structure but with the bromine atom in a different position.
2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-bromo-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is unique due to the combination of its bromine atom, methoxyphenoxy group, and alkyne linkage. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
2-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H18BrNO3
- Molecular Weight : 392.25 g/mol
- CAS Number : [Not available in the sources]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Alkyne Intermediate : Utilizing a Sonogashira coupling reaction.
- Benzamide Formation : Reaction with an appropriate amine to yield the final product.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. The following findings summarize its potential efficacy:
- In vitro Studies :
- Compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Reported IC50 values ranged from 1.2 to 5.3 µM for structurally related compounds .
- Molecular docking studies suggested that these compounds interact effectively with estrogen receptors, potentially inhibiting tumor growth through receptor modulation .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Antibacterial Activity : Similar derivatives have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported as low as 8 µM .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Study 1: Anticancer Screening
A study involving a series of N-substituted benzamides demonstrated that derivatives bearing methoxy groups exhibited enhanced cytotoxicity against breast cancer cell lines. The study concluded that structural modifications significantly impact biological activity, highlighting the importance of functional groups in anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various methoxy-substituted benzamides, it was found that compounds with two methoxy groups showed superior antibacterial activity against E. faecalis. The study utilized both broth microdilution and agar diffusion methods to ascertain the MIC values and confirmed the compounds' potential as novel antimicrobial agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors leading to altered signaling pathways associated with tumor growth and antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide, and how can its purity be validated?
- Synthesis : Utilize nucleophilic substitution reactions to attach the methoxyphenoxybutynyl side chain to the brominated benzamide core. Optimize reaction conditions (e.g., anhydrous environment, catalysts like Pd for coupling reactions) to minimize side products .
- Purification : Employ column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the target compound.
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. How can the compound’s crystal structure and intermolecular interactions be determined?
- X-ray crystallography : Grow single crystals via slow evaporation of a saturated solution in DCM/hexane. Use SHELX software for structure solution and refinement, focusing on hydrogen-bonding patterns (e.g., N–H···O interactions) and π-π stacking of aromatic rings .
- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., rings) to predict packing behavior and stability .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce steric hindrance from the but-2-yn-1-yl group?
- Steric mitigation : Introduce bulky base catalysts (e.g., DBU) to stabilize transition states during alkyne formation.
- Yield optimization : Screen solvents (e.g., THF vs. DMF) and temperatures (60–100°C) to balance reaction kinetics and byproduct formation. Track progress via TLC and GC-MS .
Q. What strategies resolve contradictions in reported bioactivity data for analogous brominated benzamides?
- Data reconciliation : Compare assay conditions (e.g., cell lines, concentrations) from independent studies. For example, discrepancies in IC values may arise from variations in protein-binding assays (e.g., serum protein interference) .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., kinases) and validate dose-response relationships .
Q. How do hydrogen-bonding networks influence the compound’s solubility and stability in physiological environments?
- Solubility analysis : Measure logP values (e.g., shake-flask method) and correlate with hydrogen-bond donor/acceptor counts.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor hydrolytic stability of the alkyne group via -NMR .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Docking simulations : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs). Validate with molecular dynamics (MD) simulations to assess binding-pocket flexibility .
- QSAR modeling : Derive quantitative structure-activity relationships using descriptors like polar surface area and H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
